Product packaging for Dimethylsulfamoyl chloride(Cat. No.:CAS No. 13360-57-1)

Dimethylsulfamoyl chloride

Cat. No.: B143814
CAS No.: 13360-57-1
M. Wt: 143.59 g/mol
InChI Key: JFCHSQDLLFJHOA-UHFFFAOYSA-N
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Description

Significance and Role in Contemporary Organic Synthesis

In modern organic synthesis, Dimethylsulfamoyl chloride is a key building block, primarily utilized for introducing the dimethylsulfamoyl moiety into target molecules. smolecule.com Its most prominent role is in the synthesis of sulfonamides, a class of compounds with historical and ongoing importance in medicinal chemistry. sigmaaldrich.comjove.com The reaction typically proceeds via the nucleophilic attack of an amine on the DMSC, forming the sulfonamide bond under generally mild conditions. This reactivity is crucial for creating libraries of potential therapeutic agents.

Beyond traditional sulfonamide synthesis, DMSC's applications have expanded significantly. It is employed in the synthesis of aminotetralin-derived sulfamides, which have been investigated as potential anticancer agents and acetylcholinesterase inhibitors. smolecule.comsigmaaldrich.com Furthermore, DMSC can facilitate esterification and amidation reactions between carboxylic acids and equimolar amounts of alcohols or amines. sigmaaldrich.com

A notable modern application involves its use in photoredox catalysis. A 2023 study highlighted a method for generating dimethylsulfamoyl radicals from DMSC under visible light. This allows for the hydrosulfamoylation of alkenes, a reaction that proceeds with good functional group tolerance and is compatible with complex molecular structures. jove.com This radical-mediated approach represents a significant advancement, providing a practical and cost-effective method for synthesizing aliphatic sulfonamides, which were previously less accessible than their aryl counterparts. jove.com

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂H₆ClNO₂S biorbyt.comtargetmol.comevitachem.com
Molecular Weight143.59 g/mol targetmol.comevitachem.comsigmaaldrich.com
AppearanceColorless to pale yellow liquid cymitquimica.comontosight.aichemicalbook.com
Density1.337 g/mL at 25 °C sigmaaldrich.comchembk.comsigmaaldrich.com
Boiling Point114 °C at 75 mmHg sigmaaldrich.comchembk.comsigmaaldrich.com
Refractive Indexn20/D 1.452 sigmaaldrich.comchembk.comsigmaaldrich.com
Water SolubilityDecomposes/Reacts cymitquimica.comchemsrc.com

Historical Context and Evolution of its Research Applications

The research trajectory of this compound began with its foundational use as a straightforward reagent for creating sulfonamides. Historically, the synthesis of sulfonamides was a cornerstone of medicinal chemistry, particularly following the discovery of their antibacterial properties. jove.com Early methods for DMSC synthesis involved reacting dimethylamine (B145610) with reagents like sulfuryl chloride or chlorosulfonic acid. ontosight.aichemicalbook.com Patents from the mid to late 20th century describe various processes for its production, often focusing on improving yield and purity for industrial-scale applications. google.com

The evolution of DMSC's use in research reflects broader trends in organic chemistry. Initially, its application was largely confined to its role as a simple sulfonating agent. However, as synthetic methodologies became more sophisticated, the utility of DMSC expanded. Researchers began to leverage the dimethylsulfamoyl group as a protecting group for amines and in more complex synthetic sequences. researchgate.net For instance, it was used to protect the nitrogen of an imidazole (B134444) ring, allowing for selective functionalization at other positions before its removal. researchgate.net

More recently, the focus has shifted towards novel activation methods and applications. The development of visible-light-activated, radical-mediated reactions represents a paradigm shift from the traditional two-electron (nucleophile-electrophile) chemistry of DMSC. jove.com This has opened up new avenues for creating previously challenging carbon-sulfur bonds and accessing a wider range of aliphatic sulfonamides, demonstrating the compound's enduring relevance and adaptability in modern chemical research. jove.com

Classification within Sulfonyl Chloride Derivatives and Related Compound Families

This compound is classified as a sulfamoyl chloride, which is a subclass of the broader family of sulfonyl chlorides. ontosight.aievitachem.com The defining feature of this family is the -SO₂Cl functional group. DMSC is specifically an N,N-disubstituted sulfamoyl chloride, with two methyl groups on the nitrogen atom. cymitquimica.comontosight.ai This substitution pattern distinguishes it from unsubstituted sulfamoyl chloride (H₂NSO₂Cl) and monosubstituted variants.

Its chemical behavior is best understood by comparing it to other sulfonyl chlorides.

Comparison of this compound with Related Compounds
Compound NameMolecular FormulaKey Features & ReactivitySource
This compoundC₂H₆ClNO₂SContains two methyl groups on the sulfamoyl moiety. It exhibits moderate electrophilicity and is used for the sulfamoylation of amines and alcohols.
Benzenesulfonyl chlorideC₆H₅ClO₂SA simple aromatic sulfonyl chloride. It has a higher electrophilicity and faster solvolysis rates compared to DMSC.
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chlorideC₈H₁₀ClNO₄S₂Exhibits dual functionality, allowing for both sulfonamide formation at the sulfonyl chloride group and further derivatization possibilities. smolecule.com
Dansyl chlorideC₁₂H₁₂ClNO₂SA derivatization agent used to enhance detection in HPLC-MS analysis of phenolic compounds. Like DMSC, its reactive group is the sulfonyl chloride. nih.gov

The presence of the dimethylamino group significantly influences the reactivity of DMSC compared to a simple arylsulfonyl chloride like benzenesulfonyl chloride. The electron-donating nature of the nitrogen atom can modulate the electrophilicity of the sulfur center. Studies have shown that DMSC reacts more slowly than benzenesulfonyl chloride in certain reactions, which can be attributed to both electronic and steric effects from the dimethylamino group. This difference in reactivity allows for selective chemical transformations. DMSC is also related to derivatization reagents like dansyl chloride and 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), which also contain a sulfonyl chloride group used to tag molecules for analytical purposes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6ClNO2S B143814 Dimethylsulfamoyl chloride CAS No. 13360-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylsulfamoyl chloride
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InChI

InChI=1S/C2H6ClNO2S/c1-4(2)7(3,5)6/h1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JFCHSQDLLFJHOA-UHFFFAOYSA-N
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Canonical SMILES

CN(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6ClNO2S
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DSSTOX Substance ID

DTXSID6065420
Record name Dimethylsulphamoyl chloride
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Molecular Weight

143.59 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name Dimethylsulphamoyl chloride
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CAS No.

13360-57-1
Record name Dimethylsulfamoyl chloride
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Advanced Synthetic Methodologies and Mechanistic Investigations

Established and Emerging Synthetic Routes to Dimethylsulfamoyl Chloride

A variety of methods have been developed for the synthesis of this compound, ranging from traditional reactions to more novel approaches. These methods are critical in ensuring a high-purity product with good yield for its subsequent applications.

One of the most common methods for synthesizing this compound involves the direct reaction of dimethylamine (B145610) with a sulfonyl chloride. A notable approach within this category is the passing of dimethylamine gas through liquid sulfonyl chloride. This method is advantageous as it can produce the desired compound with high purity and efficiency. evitachem.comgoogle.com The reaction is typically conducted under controlled temperature conditions to manage its exothermic nature.

A specific protocol involves introducing dimethylamine gas into sulfonic acid chloride liquid under dry conditions. The reaction mixture is then subjected to a backflow reaction until clarification, followed by cooling. The product, this compound, is then isolated and purified by vacuum distillation. google.com This process is amenable to large-scale production due to its efficiency and the high purity of the resulting product. google.com

Table 1: Reaction Parameters for the Synthesis of this compound via Direct Reaction of Dimethylamine with Sulfonyl Chloride

ParameterValue
ReactantsDimethylamine gas, Sulfonic acid chloride liquid
Temperature of Dimethylamine Gas Introduction10-20 °C
Purification MethodWater pump vacuum distillation
Average Purity>97%
Maximum Molar Yield~80%

This data is based on a patented synthesis method. google.com

The mechanism of this reaction is a nucleophilic substitution where the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfamoyl chloride product. evitachem.com

While not a primary route for the synthesis of this compound, the principle of nucleophilic substitution on chlorosulfonyl aromatic acids is a fundamental concept in the synthesis of related sulfonyl chloride derivatives. This method typically involves the reaction of an aromatic compound with chlorosulfonic acid to introduce the chlorosulfonyl group, which can then potentially react with a nucleophile like dimethylamine. However, specific examples of this route for the direct synthesis of this compound are not prevalent in the reviewed literature, suggesting it is a less common or perhaps indirect pathway.

Emerging synthetic strategies have explored radical-mediated pathways for the formation of sulfonamides, which are closely related to sulfamoyl chlorides. One such method involves the activation of sulfamoyl chlorides by a silyl (B83357) radical, which can then be used in single-step hydrosulfamoylation reactions with alkenes. mdpi.com This approach utilizes tris(trimethylsilyl)silane (B43935) as a radical-based reagent. mdpi.com

The general mechanism for radical reactions involving tris(trimethylsilyl)silane involves the generation of a silyl radical, which then reacts with the substrate. In the context of sulfamoyl chlorides, the silyl radical can abstract the chlorine atom, leading to the formation of a sulfamoyl radical. This reactive intermediate can then participate in further reactions, such as addition to double bonds. mdpi.com While this method focuses on the subsequent reactions of sulfamoyl chlorides, the underlying principle of radical activation opens new avenues for their synthesis.

Direct chlorination of suitable precursors is another potential route for the synthesis of sulfamoyl chlorides. For instance, the chlorination of N-methyl-N-phenyl formamide (B127407) to N-chloromethyl-N-phenyl amino formyl chloride has been demonstrated. google.com This suggests that a similar direct chlorination of N,N-dimethylsulfamide could theoretically yield this compound. However, specific documented examples of this direct chlorination approach for the synthesis of this compound are not widely reported, indicating it may be a less conventional method.

While gas-phase analysis techniques such as vapor-phase IR spectroscopy are used to characterize this compound, specific details on gas-phase reaction techniques for its synthesis are not extensively documented in the available literature. nih.gov Gas-phase synthesis can offer advantages in terms of reaction control and purification, but its application to the production of this compound appears to be an area that is not yet fully explored.

A well-established method for the preparation of this compound involves the reaction of a dimethylamine source, such as dimethylamine hydrochloride, with either sulfuryl chloride or chlorosulfonic acid.

In one documented procedure, a mixture of dimethylamine hydrochloride, sulfuryl chloride, and a catalytic amount of antimony (V) pentachloride in acetonitrile (B52724) is heated at reflux. googleapis.com This reaction provides a direct route to this compound.

Table 2: Synthesis of this compound using Dimethylamine Hydrochloride and Sulfuryl Chloride

Reactant 1Reactant 2CatalystSolventReaction Condition
Dimethylamine hydrochlorideSulfuryl chlorideAntimony (V) pentachlorideAcetonitrileReflux for 4 hours

This data is derived from a patented synthetic protocol. googleapis.com

The mechanism of the reaction with sulfuryl chloride is believed to proceed through the nucleophilic attack of dimethylamine on the sulfur atom of sulfuryl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride. The use of dimethylamine hydrochloride provides a stable and easily handleable source of dimethylamine for the reaction.

Synthesis of N,N-Dimethyl Sulfamoyl Fluoride (B91410) from this compound

The conversion of this compound to N,N-Dimethyl Sulfamoyl Fluoride is a key transformation, for which various fluorinating agents have been employed. One effective method involves the use of bismuth trifluoride (BiF3) as the fluorinating reagent, which facilitates the conversion in excellent yield. google.com This process involves the reaction between the liquid this compound and the solid bismuth trifluoride, producing the desired liquid N,N-Dimethyl Sulfamoyl Fluoride and a solid byproduct, bismuth trichloride (B1173362) (BiCl3). google.com

Another approach utilizes hydrogen fluoride (HF) to prepare N,N-Dimethyl Sulfamoyl Fluoride and its derivatives. google.com In this process, the reaction's progress can be monitored by the boiling temperature, which increases as hydrogen fluoride is consumed. google.com A constant temperature can be maintained by carefully controlling the HF feed rate, which also serves as an indicator of the reaction rate. google.com The reaction is considered complete when the feed rate drops to zero at the given reaction temperature. google.com For continuous operation, a continuous stirred tank reactor (CSTR) is advantageous as it allows for HF reflux and the continuous removal of the gaseous byproduct, hydrogen chloride (HCl), which has a boiling point of -85°C. google.com

Reaction Mechanisms of this compound

However, more recent and extensive studies strongly support a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orgbeilstein-journals.org Application of the extended Grunwald-Winstein equation to the solvolysis rates in numerous solvents reveals a significant sensitivity to both solvent nucleophilicity and ionizing power. rsc.org These sensitivity values are very similar to those observed for other sulfonyl and phosphoryl chlorides, which are known to react via an SN2 pathway. rsc.org The relatively high heterolytic bond-dissociation energies for sulfonyl chlorides suggest that the formation of a sulfonyl cation, a prerequisite for an SN1 mechanism, is energetically unfavorable under typical solvolytic conditions. beilstein-journals.orgnih.gov Therefore, the reaction is best described as predominantly following a concerted SN2 pathway, possibly with some minor SN1 character in highly ionizing solvents like 97% 2,2,2-trifluoroethanol (B45653) (TFE). beilstein-journals.orgnih.gov

The general mechanism for nucleophilic acyl substitution, which applies here, proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comsavemyexams.com In the first step, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient tetrahedral intermediate. masterorganicchemistry.comyoutube.com In the second step, the leaving group (chloride ion) is expelled, regenerating the sulfur-oxygen double bond character. masterorganicchemistry.comyoutube.com

The solvolysis of this compound, where the solvent acts as the nucleophile, provides deep insight into its reaction mechanism. While earlier studies hinted at an SN1 pathway, comprehensive analyses using the extended Grunwald-Winstein equation have refuted this. rsc.orgnih.gov The equation, log(k/k₀) = lNT + mYCl, correlates the specific rate of solvolysis (k) in various solvents with the solvent nucleophilicity (NT) and solvent ionizing power (YCl).

For this compound, the analysis across 32 different solvents showed a significant sensitivity to changes in both solvent nucleophilicity and ionizing power. rsc.org The determined values for the sensitivity parameters, l and m, are very close to those obtained for other sulfonyl chlorides that are accepted to solvolyze through an SN2 mechanism. rsc.org This indicates a mechanism where the nucleophilic solvent molecule actively participates in the rate-determining step, which is characteristic of an SN2 process. rsc.orgnih.gov

Kinetic solvent isotope effect (KSIE) studies further support the SN2 assignment. The KSIE for the hydrolysis of this compound (kH₂O/kD₂O) was found to be relatively small (1.30) compared to other sulfonyl chlorides that react via an SN2 mechanism, which initially led to the SN1 suggestion. cdnsciencepub.com However, other indicators, such as the large negative temperature coefficient of the enthalpy of activation (ΔCp‡ = -76 cal deg-1 mol-1), were interpreted in the context of solvent reorganization, which can be complex. cdnsciencepub.comacs.org The inverse secondary γ-deuterium isotope effect of 0.95 for the hexadeuterio isomer suggests that steric hindrance to nucleophilic attack is a key factor favoring a mechanism with significant bond-making in the transition state. acs.org

Kinetic Data for the Solvolysis of this compound
ParameterValueSignificanceSource
ΔCp (hydrolysis)-76 cal deg-1 mol-1Indicates significant solvent reorganization during activation. cdnsciencepub.com
kH₂O/kD₂O (KSIE)1.30Kinetic solvent isotope effect for hydrolysis. cdnsciencepub.com
γ-secondary deuterium (B1214612) isotope effect0.95Suggests steric hindrance to nucleophilic approach. acs.org

This compound can serve as a precursor for sulfonyl radicals under visible-light photoredox conditions. researchgate.net This modern synthetic approach allows for the generation and precise control of sulfonyl radicals for subsequent reactions, such as sulfonated tandem cyclizations to produce alkyl sulfonates and sulfonamides. researchgate.net The reaction proceeds under redox-neutral conditions, avoiding the need for stoichiometric oxidants or reductants. researchgate.net

The specific radical generated—either a sulfamoyl radical or a sulfonate radical—can be controlled by the choice of photocatalyst and base. researchgate.net For instance, using Ir(btp)₂Ala as the photocatalyst with sodium acetate (B1210297) (NaOAc) as the base leads to the formation of a sulfamoyl radical. researchgate.net Conversely, employing [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as the photocatalyst in the presence of dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) generates a sulfonate radical. researchgate.net This controllable generation of distinct radical species from a single precursor offers significant versatility for synthetic applications. researchgate.net

In reactions with amines (aminolysis), sulfonyl chlorides can potentially undergo an elimination-addition mechanism, particularly in the presence of a strong base and an α-hydrogen on the alkyl group attached to the sulfur. nih.gov This pathway involves the deprotonation of the α-carbon to form a highly reactive sulfene (B1252967) intermediate (R₂C=SO₂). The sulfene then rapidly undergoes nucleophilic addition by the amine to yield the final sulfonamide product. nih.gov

While this mechanism is well-established for certain alkanesulfonyl chlorides, especially when tertiary amines are used as bases, its relevance for this compound is less direct as there are no α-hydrogens on the dimethylamino group. nih.gov Therefore, the aminolysis of this compound is expected to proceed primarily via the nucleophilic substitution (addition-elimination) pathway at the sulfur center, as described previously. chemistrystudent.com The reaction with an amine involves the nucleophilic attack of the amine's lone pair on the sulfur atom, followed by the elimination of a chloride ion. chemguide.co.ukshout.education Any hydrogen chloride formed as a byproduct will immediately react with excess amine to form an ammonium (B1175870) chloride salt. chemguide.co.ukshout.education

This compound readily undergoes esterification and amidation through nucleophilic substitution.

Esterification : The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding N,N-dimethylsulfamate esters. For example, reacting it with sodium aryloxides, such as sodium p-nitrophenoxide, produces aryl N,N-dimethylsulfamates. cdnsciencepub.com The reaction mechanism follows the general two-step nucleophilic addition-elimination pathway, where the alkoxide or phenoxide ion acts as the nucleophile, attacking the sulfonyl sulfur. savemyexams.com

Amidation : Amidation occurs when this compound reacts with ammonia (B1221849) or primary/secondary amines. savemyexams.comchemistrystudent.com For example, its reaction with dimethylamine leads to the formation of tetramethylsulfamide. cdnsciencepub.com The mechanism involves the nucleophilic attack by the amine's nitrogen on the electrophilic sulfur atom. chemguide.co.ukchemguide.co.uk This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to form the N-substituted sulfonamide product. chemguide.co.ukchemguide.co.uk Due to the high reactivity of this compound, these reactions are often vigorous. chemguide.co.ukshout.education

Advanced Applications in Organic Synthesis and Materials Science

Synthesis of Complex Sulfonamide Derivatives

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and DMSC serves as a key building block in this context. The reaction generally proceeds through the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of DMSC, leading to the formation of a stable sulfonamide bond under mild conditions. This reactivity is instrumental in creating diverse libraries of compounds for therapeutic evaluation.

DMSC is extensively used in the synthesis of a wide array of biologically active compounds. The dimethylsulfamoyl group can modulate the physicochemical properties of a molecule, such as its solubility and ability to cross cell membranes, which is crucial for drug efficacy.

Detailed Research Findings:

Anticancer Agents: DMSC has been employed in the synthesis of aminotetralin-derived sulfamides that have been investigated for their potential as anticancer agents. The incorporation of the dimethylsulfamoyl group is a key structural feature in these molecules.

Acetylcholinesterase Inhibitors: The reagent is also used to synthesize sulfamides that act as acetylcholinesterase inhibitors, which are important in the management of Alzheimer's disease.

Fungicides: An isomer of the fungicide cyazofamid, 5-chloro-2-cyano-N,N-dimethyl-4-p-tolylimidazole-1-sulfonamide, can form as an impurity when DMSC reacts with a substituted imidazole (B134444). This highlights the reactivity of DMSC with heterocyclic compounds containing multiple nitrogen atoms and the importance of reaction control in synthesizing targeted biologically active molecules wikipedia.org.

The following table summarizes examples of biologically active compounds synthesized using Dimethylsulfamoyl chloride:

Compound ClassBiological ActivityReference
Aminotetralin-derived sulfamidesAnticancer rsdjournal.org
SulfamidesAcetylcholinesterase inhibitors rsdjournal.org
Imidazole-based sulfonamidesFungicidal wikipedia.org

Sulfonylureas are a class of organic compounds widely used as antidiabetic drugs. The general synthesis of sulfonylureas can be achieved through the reaction of a sulfonamide with an isocyanate. While direct, single-step synthesis from this compound is not the most common route, a two-step process is feasible. First, DMSC is reacted with an amine to form the corresponding N,N-dimethylsulfonamide. This intermediate can then be reacted with an isocyanate to yield the target sulfonylurea. This multi-step approach allows for the introduction of diverse substituents on both the sulfonamide and urea (B33335) moieties.

Sulfamoyl fluorides are valuable reagents and structural motifs in medicinal chemistry and chemical biology. One method for their synthesis involves the conversion of sulfamoyl chlorides to sulfamoyl fluorides through a halogen exchange reaction. This compound can be treated with a fluoride (B91410) ion source, such as sodium fluoride (NaF) or potassium fluoride (KF), to replace the chlorine atom with fluorine, yielding N,N-dimethylsulfamoyl fluoride. This conversion is a key step in accessing this important class of compounds wikipedia.org.

Applications in Polymer Chemistry

The reactivity of the sulfonyl chloride group makes it a candidate for applications in polymer chemistry, although specific research detailing the use of this compound in this field is not as extensive as in medicinal chemistry.

In principle, sulfonyl chlorides can act as initiators in controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This method allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The sulfonyl chloride group can initiate the polymerization of vinyl monomers. While multisulfonyl chlorides have been used to create complex polymer architectures like star polymers, the use of a monofunctional initiator like DMSC would lead to the formation of linear polymers with a dimethylsulfamoyl terminal group. This functional end-group could then be used for further post-polymerization modifications. However, specific studies detailing the use of DMSC as an initiator for the synthesis of functional polymers are not widely reported in the literature.

Cross-linking is a process that links polymer chains together, leading to the formation of a three-dimensional network structure, which enhances the mechanical and thermal properties of the material. A cross-linking agent must possess at least two reactive functional groups that can form covalent bonds with the polymer chains.

This compound is a monofunctional reagent, meaning it has only one reactive sulfonyl chloride group. Therefore, it cannot act as a cross-linking agent on its own. For a molecule to function as a cross-linker, it would need to contain at least two sulfamoyl chloride groups or other reactive moieties capable of forming connections between polymer chains. While DMSC itself is not a cross-linking agent, the synthesis of di- or multifunctional sulfonyl chlorides that could act as cross-linkers would be a potential area of materials science research.

Role in Agrochemical Development

This compound is a key intermediate in the synthesis of modern agrochemicals, where the incorporation of the N,N-dimethylsulfamoyl group can impart or enhance desired biological activity. This is particularly evident in the creation of specialized pesticides and fungicides that are crucial for crop protection.

DMSC is utilized as a fundamental building block in the manufacturing of certain pesticides. The N,N-dimethylsulfamide moiety, which DMSC introduces, is a key structural feature in several active compounds. A notable example is its application in the synthesis of sulfamide-based pesticides.

One prominent pesticide synthesized using a DMSC-derived intermediate is Tolylfluanid. tsijournals.comekb.eg This fungicide and wood preservative is synthesized through a multi-step process where an intermediate formed from dimethylamine (B145610) and sulfuryl chloride (which can be used to produce DMSC) reacts further with p-toluidine (B81030) and dichlorofluoromethanesulfenyl chloride to yield the final product. tsijournals.comekb.eg The structural framework of Tolylfluanid, featuring a central N,N-dimethylsulfamide group, is critical to its fungicidal activity. epa.gov

Table 1: Pesticides Synthesized Using this compound or its Precursors

Pesticide Chemical Name Application Role of DMSC Moiety

The application of this compound is particularly significant in the development of highly specific and effective fungicides. The compound serves as a crucial reagent for introducing the dimethylsulfamoyl group onto heterocyclic scaffolds, a common strategy in the design of modern antifungal agents.

A prime example is the synthesis of Cyazofamid , a highly specific fungicide used to control oomycete plant pathogens, such as the organism causing late blight in potatoes (Phytophthora infestans). sigmaaldrich.com The synthesis of Cyazofamid involves the reaction of a substituted imidazole intermediate, 4-chloro-2-cyano-5-(4-methylphenyl)imidazole, with this compound. researchgate.net This reaction attaches the N,N-dimethylsulfamoyl group to one of the nitrogen atoms of the imidazole ring, completing the structure of the active molecule. ijarsct.co.in The precise placement of this group is crucial for the fungicide's mode of action, which involves inhibiting the mitochondrial cytochrome-bc1 complex in the target pathogens. sigmaaldrich.com

During this synthesis, the formation of an isomer, 5-chloro-2-cyano-N,N-dimethyl-4-p-tolylimidazole-1-sulfonamide, can occur as an impurity. evitachem.com This highlights the importance of controlling reaction conditions to ensure the desired regiochemistry for optimal fungicidal efficacy. evitachem.com

Table 2: Fungicide Synthesized Using this compound

Fungicide Target Pathogen Class Synthesis Step Involving DMSC

Other Specialized Synthetic Applications

The utility of this compound extends to the synthesis of specialized organic materials and complex molecular structures, demonstrating its versatility as a synthetic tool.

While not a "coupling agent" in the traditional sense of azo dye chemistry (i.e., the reactive partner for a diazonium salt), this compound is instrumental in synthesizing intermediates used in the production of dyes and pigments. It serves as a reagent to introduce the dimethylsulfamoyl functional group into various chromophoric systems. This modification can enhance the properties of the final dye, such as its solubility, stability, and affinity for certain fibers.

The sulfamoyl group (-SO₂NH₂) and its N-substituted derivatives are known components in various classes of dyes. By reacting DMSC with an amino-functionalized dye precursor, a stable N,N-dimethylsulfonamide linkage is formed. This synthetic strategy allows for the creation of specialized dye intermediates. For example, an intermediate identified as 4-({4-[(4-{[4-(N,N-Dimethylsulfamoyl)- o -tolyl] azo)-N-methyl-5-sulfoanthranilie acid is listed in databases of chemicals used in the dye industry, indicating the incorporation of the DMSC-derived moiety into complex azo dye structures.

This compound is a key reagent for the sulfamoylation of nitrogen atoms within heterocyclic rings, a common strategy for creating compounds with diverse biological activities. chemicalbook.com Its reactivity allows for the straightforward introduction of the dimethylsulfamoyl group onto various heterocyclic scaffolds, including imidazoles, pyrazoles, and thiazoles.

Imidazole Derivatives: As discussed in the synthesis of the fungicide Cyazofamid, DMSC reacts with substituted imidazoles to form N-sulfamoylated products. This reaction is a critical step in producing agrochemicals where the imidazole ring serves as the core pharmacophore. evitachem.com

Pyrazole (B372694) Derivatives: The synthesis of pyrazole-based sulfonamides is another important application. Pyrazole rings are prevalent in pharmaceuticals and agrochemicals. DMSC can be reacted with aminopyrazoles to furnish the corresponding N,N-dimethylsulfamoyl-pyrazole derivatives. Research in this area focuses on creating libraries of novel pyrazole sulfonamides for screening as potential therapeutic agents. chemball.com The general synthesis involves the condensation of an aminopyrazole with a sulfonyl chloride like DMSC, often in the presence of a base. chemball.com

Thiazole (B1198619) Derivatives: Thiazole sulfonamides are another class of compounds with significant biological interest. The synthesis of these derivatives can be achieved by reacting an amino-thiazole with a suitable sulfonyl chloride. While many examples use arylsulfonyl chlorides, the same principle applies to the use of DMSC to create N,N-dimethylsulfamoyl thiazole derivatives for various applications, including medicinal chemistry.

Table 3: Examples of Heterocyclic Systems Synthesized with DMSC

Heterocycle Class Synthetic Application Significance
Imidazole Synthesis of Cyazofamid Production of a highly specific fungicide.
Pyrazole Formation of pyrazole sulfonamides chemball.com Creation of compounds for biological screening (e.g., antimicrobial, antioxidant).

Theoretical and Computational Studies

Computational Modeling for Reactivity and Stability Prediction

Computational modeling serves as a crucial tool for predicting the chemical behavior of Dimethylsulfamoyl chloride. The electron-donating nature of the dimethylamino group modulates the electrophilicity of the sulfur center, influencing its reactivity compared to simpler sulfonyl chlorides. Computational analyses, such as the generation of electrostatic potential maps, can reveal the electronic profile and steric demands of the molecule. evitachem.com These models show a significant partial positive charge on the sulfur atom of the sulfonyl chloride group, identifying it as the primary site for nucleophilic attack.

Models also help in understanding the stability of DMSC. It is known to be stable under anhydrous conditions but is sensitive to moisture, readily undergoing hydrolysis to form dimethylsulfamic acid and hydrochloric acid. evitachem.comchemicalbook.com Computational approaches can simulate these decomposition pathways, providing insight into the reaction mechanisms and kinetics, which is vital for determining appropriate handling and storage conditions. evitachem.comchemicalbook.com

Computational Method Application for DMSC Predicted Outcome
Electrostatic Potential MappingAnalysis of electronic profile and steric hindrance.Identification of the sulfur atom as the electrophilic center.
Reaction Pathway SimulationModeling of hydrolysis and decomposition pathways.Understanding of moisture sensitivity and formation of byproducts like HCl and dimethylsulfamic acid.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govekb.eg It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density. nih.govekb.eg The Kohn-Sham equations are then used to solve for the ground-state electron density in a computationally efficient manner. nih.govekb.eg

In the context of this compound, DFT calculations are particularly useful for predicting its reactivity. By modeling the transition states of its reactions, such as sulfonylation, DFT can predict regioselectivity—for example, whether the reaction will preferentially occur with an aryl versus an alkyl amine. These calculations provide valuable insights into the reaction kinetics and thermodynamics, helping to explain the compound's behavior at a molecular level. nih.gov DFT can also be used to obtain theoretical spectral data, which can be compared with experimental results from techniques like FT-IR for structural validation. nih.gov

DFT Application Description Relevance to DMSC
Transition State ModelingCalculation of the energy and geometry of transition states in chemical reactions.Predicts regioselectivity and reaction barriers in sulfonylation reactions.
Frontier Molecular Orbital AnalysisAnalysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).Helps to understand the electrophilic/nucleophilic nature of different parts of the molecule.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential onto the electron density surface.Visualizes charge distribution and predicts sites for nucleophilic attack. nih.gov

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

For this compound, MD simulations are instrumental in understanding the influence of the solvent on its behavior. The choice of solvent can significantly impact reaction kinetics. MD simulations can model the explicit interactions between DMSC and solvent molecules, such as in dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to predict how the solvent affects reaction rates and stability. These simulations can also be used to study the solvation structure around the molecule, revealing how solvent molecules arrange themselves and how this arrangement influences reactivity. researchgate.net Implicit solvent models, such as polarizable continuum models (PCM), can also be employed to estimate the free energy of solvation, which is a key factor in reaction thermodynamics. youtube.com

Quantum Chemical Calculations

Quantum chemical calculations, which often utilize DFT methods, provide a foundational understanding of the molecular properties of this compound. nih.govnih.gov These calculations can determine optimized molecular geometry, bond lengths, and bond angles with high accuracy.

Furthermore, these methods are used to compute a range of electronic properties. Frontier Molecular Orbital (FMO) analysis, involving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for explaining the chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. The core principle of SAR is that the biological activity of a compound is directly related to its chemical structure. collaborativedrug.comdrugdesign.org By systematically modifying parts of a molecule and observing the resulting changes in biological effect, researchers can identify the key structural features (pharmacophores) responsible for its activity. collaborativedrug.comdrugdesign.org

While specific SAR studies focused on this compound as a primary active agent are not extensively documented, the compound is a critical reagent for synthesizing libraries of sulfonamide derivatives for such studies. The dimethylsulfamoyl moiety [(CH₃)₂NSO₂-] is incorporated into various molecular scaffolds, and the resulting analogues are tested to build SAR models. For example, in the development of enzyme inhibitors, replacing or modifying other functional groups on a molecule containing the dimethylsulfamoyl group can reveal the importance of size, electronics, and hydrogen-bonding capabilities for target binding. drugdesign.orgnih.gov

QSAR Modeling in Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced, computational form of SAR. QSAR models use statistical methods to correlate variations in the chemical structure of compounds with their biological activity, resulting in a mathematical equation that can predict the activity of novel, unsynthesized molecules. researchgate.net

In drug design involving derivatives of DMSC, QSAR can play a significant role. For instance, in the development of dual aromatase-steroid sulfatase (STS) inhibitors, 3D-QSAR models have been developed for compounds containing a crucial sulfamate (B1201201) moiety, which is structurally related to the sulfamoyl group. researchgate.net These models use methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate contour maps. nih.gov These maps highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donor/acceptor characteristics are favorable or unfavorable for biological activity, thereby guiding the design of more potent drug candidates. researchgate.netnih.gov

Molecular Docking and Dynamics Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. imrpress.commdpi.com It is widely used in drug design to understand how a potential drug molecule might interact with its biological target at the atomic level. imrpress.comnih.gov

For derivatives synthesized using this compound, molecular docking can elucidate their mode of binding to target proteins. researchgate.net The process involves placing the ligand in the binding site of the protein and calculating a binding score, which estimates the binding affinity. mdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Analytical Techniques in Dimethylsulfamoyl Chloride Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of dimethylsulfamoyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for confirming the structure of DMSC by providing information about the chemical environment of its nuclei. nih.gov For this compound, ¹H NMR and ¹³C NMR are routinely used. The proton NMR spectrum is characterized by a single signal corresponding to the six equivalent protons of the two methyl groups attached to the nitrogen atom. In the ¹³C NMR spectrum, a single resonance is observed for the two equivalent methyl carbons. nih.gov Other NMR techniques, such as ¹⁵N and ¹⁷O NMR, can provide further insights into the electronic structure around the nitrogen and oxygen atoms, respectively. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups within the DMSC molecule. The most prominent absorption bands in the IR spectrum are associated with the sulfonyl chloride (-SO₂Cl) group. acdlabs.com Specifically, sulfonyl chlorides exhibit strong, characteristic stretching vibrations for the S=O bonds. acdlabs.com Fourier-transform infrared spectroscopy (FTIR) can also be used to detect decomposition products, such as dimethylsulfamic acid, which may form upon exposure to moisture.

Spectroscopic Data for this compound
Technique Observed Characteristics
¹H NMRA single peak for the six protons of the two N-methyl groups.
¹³C NMRA single peak for the two carbons of the N-methyl groups.
IR SpectroscopyStrong characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. acdlabs.com
Mass Spectrometry (GC-MS)The mass spectrum shows characteristic fragmentation patterns. Key fragments often include ions at m/z 108 [M-Cl]⁺ and m/z 42. nih.gov

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of DMSC. When coupled with Gas Chromatography (GC-MS), it provides a powerful method for both separation and identification. nih.gov The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl). acdlabs.com Common fragmentation patterns involve the loss of a chlorine atom or parts of the dimethylamino group. nih.gov

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or byproducts. The primary methods used are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Gas chromatography is a standard method for determining the purity of volatile compounds like DMSC. Commercial grades of this compound are often assessed using GC with a flame ionization detector (FID), with purity levels typically reported as greater than 97%. The choice of column is critical for achieving good separation from any impurities or residual solvents. scirp.orgtcichemicals.com For trace-level analysis of related sulfonyl chloride impurities in pharmaceutical ingredients, GC coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity, often operating in selected ion monitoring (SIM) mode to enhance detection limits. innovareacademics.inscholarsresearchlibrary.com

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique used for monitoring the progress of reactions involving DMSC. A common approach involves using reverse-phase C18 columns with a gradient mobile phase, such as acetonitrile (B52724) and water. This method allows for the separation of DMSC from starting materials, intermediates, and final products based on polarity. When coupled with a mass spectrometer (LCMS), this technique becomes a powerful tool for identifying reaction intermediates, for example, through electrospray ionization (ESI) in positive ion mode.

Chromatographic Methods for this compound Analysis
Technique Stationary Phase (Column) Mobile Phase/Carrier Gas Detector
Gas Chromatography (GC)Typically a capillary column (e.g., ZB-5ms, DB 624). scirp.orginnovareacademics.inInert carrier gas (e.g., Helium, Nitrogen). scirp.orginnovareacademics.inFlame Ionization Detector (FID), Mass Spectrometer (MS). innovareacademics.in
High-Performance Liquid Chromatography (HPLC)Reverse-phase C18. Acetonitrile/water gradients. UV, Diode Array Detector (DAD), Mass Spectrometer (MS). google.com

Environmental and Safety Considerations in Research Settings

Hazard Classifications and Risk Assessment

Dimethylsulfamoyl chloride is classified as a hazardous substance due to its reactivity and toxicity. A comprehensive risk assessment should be conducted before its use, taking into account its hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). acs.orgevitachem.com The compound is known to be harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, is fatal if inhaled, and is suspected of causing cancer. acs.orgcdnsciencepub.comsigmaaldrich.com It is also corrosive to metals.

The primary risks associated with this compound exposure include severe irritation and chemical burns to the skin, eyes, and respiratory tract. chemicalbook.comacs.org Inhalation may lead to pulmonary edema. chemicalbook.com Given its classification as a potential carcinogen, chronic exposure should be minimized. acs.orgcdnsciencepub.com The compound is also moisture-sensitive and can react with water to produce hydrochloric acid, which is also corrosive. coleparmer.comcymitquimica.com

Table 1: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed acs.orgevitachem.com
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin acs.orgevitachem.com
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage acs.orgevitachem.com
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled acs.orgevitachem.com
CarcinogenicityCategory 1BH350: May cause cancer acs.orgcdnsciencepub.com
Corrosive to metals-H290: May be corrosive to metals

Waste Management and Disposal in Academic Research

Proper waste management and disposal are critical to minimize the environmental impact and ensure the safety of laboratory personnel and the wider community. All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations. coleparmer.com

Spill Management: In the event of a spill, the area should be evacuated, and access restricted. chemkleancorp.com For small spills, a spill kit containing absorbent materials such as sand, vermiculite, or a non-combustible absorbent material should be used to contain the spill. coleparmer.comjk-sci.com The absorbent material should then be collected into a suitable, labeled, and sealed container for hazardous waste disposal. coleparmer.com For larger spills, or if the spill cannot be safely managed by laboratory personnel, the institutional environmental health and safety department should be contacted immediately. msu.edu After the bulk of the spill has been absorbed, the area can be decontaminated. One recommended procedure is to neutralize the area with sodium bicarbonate.

Decontamination and Disposal: Unused or waste this compound should not be disposed of down the drain. fishersci.com A recommended method for the disposal of residual this compound is to slowly and cautiously add it to an ice-cold solution of sodium hydroxide (B78521) (1M) to facilitate hydrolysis to the less harmful dimethylsulfamic acid and sodium chloride. The resulting solution should be neutralized and then disposed of as aqueous waste in accordance with institutional guidelines. All contaminated materials, including empty containers and absorbent materials from spills, must be placed in a designated hazardous waste container for collection by a licensed waste disposal company. coleparmer.com

Future Research Directions and Emerging Applications

Asymmetric Catalysis

Asymmetric synthesis, which utilizes chiral catalysts to produce enantiomerically pure compounds, is a cornerstone of modern pharmaceutical development nih.gov. The development of new and efficient chiral ligands is a continuous pursuit in this field oup.com. While Dimethylsulfamoyl chloride is not yet a mainstream precursor for chiral catalysts, its potential in this arena represents a compelling direction for future research.

The reactivity of the sulfamoyl chloride group allows for its attachment to chiral scaffolds, potentially leading to the creation of novel sulfamide-based ligands. The structural and electronic properties of the dimethylsulfamoyl moiety could influence the stereochemical outcome of catalytic reactions. Researchers are exploring a wide array of molecular backbones for creating chiral ligands, and the incorporation of sulfamide (B24259) groups derived from DMSC could offer new steric and electronic environments around a metal center, a critical factor in catalyst performance oup.comresearchgate.net. This area remains largely untapped, presenting an opportunity for the design and synthesis of a new class of catalysts for stereoselective transformations.

Novel Reagent Development

The traditional role of DMSC in synthesis is defined by two-electron (nucleophile-electrophile) chemistry . However, recent innovations have expanded its utility into the realm of radical chemistry, marking a significant step forward in reagent development.

A notable modern application involves the use of visible-light photoredox catalysis to generate dimethylsulfamoyl radicals from DMSC . This method facilitates the hydrosulfamoylation of alkenes, a reaction that proceeds with good functional group tolerance and is compatible with complex molecules . This radical-mediated approach is a practical and cost-effective method for synthesizing aliphatic sulfonamides, which have been historically more challenging to access compared to their aryl counterparts . This shift from traditional ionic reactions to radical-based processes opens new avenues for creating previously inaccessible carbon-sulfur bonds and demonstrates the adaptability of DMSC in modern synthetic chemistry chemrxiv.org.

Reaction Type Description Key Advantage
Traditional (Ionic) Nucleophilic attack of an amine on the electrophilic sulfur atom of DMSC.Well-established, reliable for many sulfonamide syntheses.
Novel (Radical) Visible-light mediated generation of a dimethylsulfamoyl radical from DMSC for addition to alkenes.Access to previously less accessible aliphatic sulfonamides; operates under mild conditions.

Green Chemistry Approaches to Synthesis

As the chemical industry moves towards more environmentally sustainable practices, the development of "green" synthetic methods is paramount mdpi.com. Research into the production of DMSC has led to innovations that align with the principles of green chemistry.

Traditional methods for preparing DMSC often involve solvents and can produce significant amounts of hydrogen chloride gas as a byproduct, which is corrosive and hazardous google.com. A patented greener approach addresses these issues by using sulfonic acid chloride in its liquid state and reacting it directly with dimethylamine (B145610) gas without a solvent google.com. This method significantly improves the conversion rate of dimethylamine and avoids the generation of large volumes of hydrogen chloride gas, thereby reducing environmental pollution and saving production costs google.com. This process, which can achieve product purity of over 97% with a molar yield approaching 80%, is more suitable for large-scale industrial production than previous methods google.com.

Synthesis Parameter Traditional Method Green Chemistry Approach google.com
Solvent Use Typically uses a solvent.Solvent-free.
Byproduct Generates large amounts of hydrogen chloride gas.Avoids generation of large amounts of hydrogen chloride gas.
Efficiency Lower yield and higher cost.Molar yield close to 80%; cost-effective.
Safety Corrosive byproducts pose equipment risks.Process safety is more stable for large-scale production.

Beyond the synthesis of DMSC itself, green chemistry principles are also being applied to the synthesis of its derivatives. Researchers are developing methods for sulfonamide synthesis that use sustainable solvents like water, ethanol, and deep eutectic solvents, coupled with cleaner oxidants, to create milder and more eco-friendly processes researchgate.netrsc.org.

Advanced Materials Science Applications

The application of this compound in materials science is an emerging field with significant potential evitachem.comsigmaaldrich.com. Its reactivity makes it a candidate for use as a monomer or as a modifying agent in the synthesis of polymers and other advanced materials. The incorporation of the dimethylsulfamoyl group into a polymer backbone could be used to alter material properties such as solubility, thermal stability, and affinity for other substances.

While specific, large-scale applications are still under development, DMSC is noted for its utility in synthesizing fine chemicals, which includes components for high-performance coatings and plastic additives evitachem.com. The ability to introduce the sulfonamide functional group can be leveraged to create polymers with specialized functions. Future research may focus on creating novel polymers where the dimethylsulfamoyl moiety plays a key role in the material's final properties, potentially leading to new developments in areas from specialty coatings to functional textiles.

Further Exploration of Biological Activities and Drug Discovery

The most established and continuously evolving application of this compound is in medicinal chemistry and drug discovery evitachem.com. It serves as a key building block for introducing the dimethylsulfamoyl group into target molecules, a common strategy in the synthesis of sulfonamides, which are a historically important class of therapeutic agents frontiersrj.com.

The reactivity of DMSC under generally mild conditions makes it an ideal reagent for creating large libraries of potential therapeutic agents for biological screening . Its applications have expanded beyond traditional antibacterial sulfonamides. For instance, DMSC is used to synthesize aminotetralin-derived sulfamides, which have been investigated as potential anticancer agents and as acetylcholinesterase inhibitors for treating neurological disorders sigmaaldrich.com. The versatility of DMSC allows chemists to systematically modify molecular structures to optimize their biological activity, making it an invaluable tool in the preclinical development of new pharmaceuticals evitachem.com. The ongoing exploration of derivatives made from DMSC continues to be a promising avenue for discovering novel drugs to treat a wide range of diseases frontiersrj.comresearchgate.net.

Q & A

Q. What are the critical physical-chemical properties of dimethylsulfamoyl chloride relevant to experimental design?

this compound (C₂H₆ClNO₂S) is a colorless liquid with a density of 1.337 g/mL (25°C), boiling point of 114°C (75 mmHg), and flash point of 94°C. It decomposes in water or alcohol, necessitating anhydrous handling and storage under inert gas (e.g., nitrogen) to prevent hydrolysis . Its low melting point (-13°C) and high reactivity with nucleophiles make it suitable for sulfonylation reactions under mild conditions. Researchers should prioritize air-sensitive techniques and avoid exposure to moisture during synthesis .

Q. How can researchers ensure purity and stability during storage?

  • Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment, as commercial grades typically report >97% purity .
  • Stability : Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Decomposition products (e.g., HCl, dimethylsulfamic acid) can form upon exposure to humidity, detectable via Fourier-transform infrared spectroscopy (FTIR) .

Q. What are the recommended analytical methods for characterizing reaction intermediates involving this compound?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients provide retention times (~1.24–1.66 minutes) for monitoring reaction progress .
  • LCMS : Electrospray ionization (ESI) in positive ion mode detects intermediates (e.g., [M+H]+ ions at m/z 565–672) .
  • Titration : Argentometric titration confirms active chloride content (>97%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonylation using this compound?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity. Triethylamine (TEA) is a preferred base for scavenging HCl .
  • Temperature Control : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., sulfonic acid formation) .
  • Catalysis : Rhodium-catalyzed reactions (e.g., boronic acid additions) require ligand optimization (e.g., L4 in ) to improve yields .

Q. What strategies mitigate byproduct formation in multi-step syntheses involving this compound?

  • Byproduct Identification : Use tandem LCMS/MS to detect sulfonic acid derivatives (e.g., m/z shifts indicating hydrolysis).
  • Workup Protocols : Purify via C18 reverse-phase chromatography (acetonitrile/water) to isolate target compounds (>70% yield) .
  • Inert Atmosphere : Schlenk lines or gloveboxes prevent moisture-induced decomposition during sensitive steps .

Q. How do computational methods aid in predicting reactivity and stability of this compound derivatives?

  • DFT Calculations : Model transition states for sulfonylation reactions to predict regioselectivity (e.g., aryl vs. alkyl amine reactions) .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics, particularly in DMF or THF .

Data Reliability and Contradictions

Q. How should researchers resolve discrepancies in reported physical properties (e.g., boiling points)?

  • Boiling Point Variability : Differences (e.g., 114°C at 75 mmHg vs. 130°C at 150 mmHg) arise from pressure-dependent measurements. Use Antoine equation adjustments for precise comparisons .
  • Validation : Cross-reference peer-reviewed patents (e.g., EP 4374877 A2) and manufacturer datasheets (e.g., Thermo Scientific) for consensus values .

Safety and Handling Protocols

Q. What are the critical safety precautions for handling this compound?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to corrosive HCl emissions .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Waste Disposal : Hydrolyze residual reagent in ice-cold NaOH (1M) before disposal .

Methodological Tables

Analytical Technique Conditions Application Reference
HPLCC18 column, acetonitrile/waterPurity analysis of sulfonamides
LCMS (ESI+)m/z 565–672 [M+H]+Intermediate detection in drug synthesis
GC-FIDHelium carrier, 150°C ovenPurity verification (>97%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.